P2X3 Receptor Antagonist Potency: Class-Level Inference from Benzamide Patent Data
The compound CAS 941957-29-5 falls within the general Formula I of benzamide-based P2X3 antagonists disclosed in US 2023/0227445 A1 [1]. Representative compounds in this patent series exhibit P2X3 antagonist IC50 values ranging from sub-nanomolar to approximately 100 nM. However, the specific IC50 value for CAS 941957-29-5 has not been individually disclosed or published in any accessible primary literature, database, or patent example. The closest structurally related compounds with publicly available data belong to the eliapixant-derived benzamide series, where HW091077 demonstrated an IC50 of 17 nM against human P2X3 receptor [2]. No direct head-to-head comparison data exists for CAS 941957-29-5 versus HW091077, gefapixant, eliapixant, or any other named P2X3 antagonist.
| Evidence Dimension | P2X3 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 941957-29-5 |
| Comparator Or Baseline | HW091077: IC50 = 17 nM (human P2X3); gefapixant: IC50 ≈ 30 nM (human P2X3, literature); eliapixant: IC50 ≈ 8 nM (human P2X3, literature) |
| Quantified Difference | Cannot be calculated; target compound data unavailable |
| Conditions | Human P2X3 receptor expressed in recombinant cell lines (FLIPR or electrophysiology assays) |
Why This Matters
Without a disclosed IC50 value, procurement for P2X3-focused research cannot be justified on potency grounds relative to well-characterized alternatives; the compound's value lies in SAR exploration of the 4-chloro, 2-oxopyrrolidinyl substitution pattern.
- [1] Humanwell Healthcare (Group) Co., Ltd. Benzamide compound and use thereof. U.S. Patent Application Publication No. US 2023/0227445 A1, July 20, 2023. View Source
- [2] Chen, H., et al. Development of a P2X3 receptor antagonist derived from eliapixant with improved properties for the treatment of chronic cough. European Journal of Medicinal Chemistry, 2025, 289, 117188. View Source
